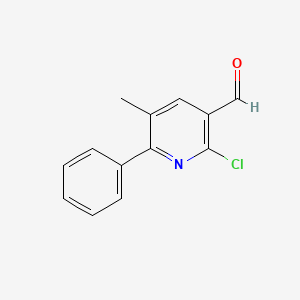

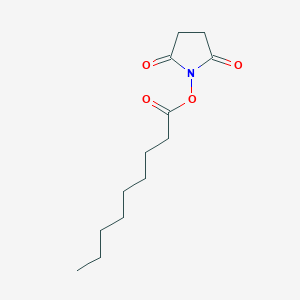

![molecular formula C13H19ClN2 B1456679 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride CAS No. 1588441-25-1](/img/structure/B1456679.png)

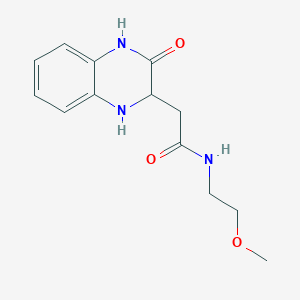

2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,3-Dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride” is a chemical compound . It’s structure features a spirocyclic system, a piperidine ring (a six-membered ring with one nitrogen atom), an isoquinoline moiety (a type of aromatic heterocyclic compound), and a dihydrochloride group .

Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic system, a piperidine ring, an isoquinoline moiety, and a dihydrochloride group . The exact molecular structure analysis is not available in the retrieved resources.Physical and Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydro-1H-spiro[isoquinoline-4,4’-piperidine] dihydrochloride” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The chemical compound 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride has been the subject of various scientific studies focusing on its synthesis, structural analysis, and applications in the field of organic chemistry. A notable synthesis approach involves the use of an N-sulfonyl Pictet–Spengler reaction, which has proven to be a high-yielding method for producing variously substituted forms of the compound. This method utilizes N-(2-nitrophenyl)sulfonyl as both an activating and protecting group for the key reaction step, highlighting the compound's versatile synthetic utility (Liu, Jian, Tianying, Sebhat, & Nargund, 2006).

Molecular Stability and Applications

Spirocyclic Nitroxides, which share structural features with 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine], have been identified as stable paramagnetics with significant biochemical and chemical utility. Their increased stability against various reducing agents and the rigid spiro-fused core of the biradicals makes them favorable for use in dynamic nuclear polarization (DNP) experiments. This highlights the broader potential of spirocyclic compounds in modern science, especially in enhancing the sensitivity of nuclear magnetic resonance (NMR) spectroscopy (Zaytseva & Mazhukin, 2021).

Crystallographic and Structural Insights

Further investigations into the structural properties of related compounds provide insights into the significance of the spirocyclic framework. For instance, the crystal structure analysis of a derivative compound, 3′-(4-Methoxyphenyl)-2-Phenyl-4′-(4-Ethoxyphenyl)-1,2-Dihydro-4H,4′H-Spiro [Isoquinoline-3,5′-Isoxazol]-4-One, demonstrates the unique conformational stability offered by the spiro linkage. The piperidine ring in these structures adopts a half-chair conformation, contributing to the stability and potential reactivity of these molecules (Akkurt et al., 2010).

Safety and Hazards

Mécanisme D'action

- The primary target of this compound is not clearly recognized. However, it belongs to the class of pyrrolopyrazine derivatives, which have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Target of Action

Biochemical Pathways

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride involves the condensation of isoquinoline with piperidine followed by reduction and salt formation.", "Starting Materials": [ "Isoquinoline", "Piperidine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Isoquinoline and piperidine are mixed together in a solvent such as ethanol", "The mixture is heated and stirred to promote condensation", "Sodium borohydride is added to reduce the resulting imine to the corresponding amine", "Hydrochloric acid is added to protonate the amine and form the dihydrochloride salt", "The product is isolated by filtration and drying" ] } | |

Numéro CAS |

1588441-25-1 |

Formule moléculaire |

C13H19ClN2 |

Poids moléculaire |

238.75 g/mol |

Nom IUPAC |

spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine];hydrochloride |

InChI |

InChI=1S/C13H18N2.ClH/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13;/h1-4,14-15H,5-10H2;1H |

Clé InChI |

VSSKOFXYBFMWII-UHFFFAOYSA-N |

SMILES |

C1CNCCC12CNCC3=CC=CC=C23.Cl.Cl |

SMILES canonique |

C1CNCCC12CNCC3=CC=CC=C23.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1456603.png)

![Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)](/img/structure/B1456608.png)

![1-Cyclobutyl-[1,4]diazepanedihydrochloride](/img/structure/B1456614.png)

![N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456615.png)